Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate
Description
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is a furan-2-carboxylate derivative featuring a methyl ester at position 2 of the furan ring and a [(2-ethoxyphenoxy)methyl] substituent at position 5. While direct studies on this compound are absent in the literature, its structural analogs provide insights into its likely physicochemical and biological properties.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-3-18-12-6-4-5-7-13(12)19-10-11-8-9-14(20-11)15(16)17-2/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQFAIFRBTVNLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2=CC=C(O2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-ethoxyphenol in the presence of a suitable catalyst. The reaction proceeds through an etherification process, followed by esterification to form the final product. Common catalysts used in this reaction include acids such as sulfuric acid or bases like sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ether and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate exerts its effects involves interactions with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In cancer research, the compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their substituents include:
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate : Features a 2-fluoro-4-nitrophenyl group (electron-withdrawing nitro and fluorine substituents) .
- Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate : Contains polar hydroxy, methoxy, and hydroxymethyl groups .
- Methyl 5-(chloromethyl)furan-2-carboxylate : Substituted with a reactive chloromethyl group for further derivatization .
- Methyl 5-[(phenylsulfonyl)methyl]-2-furoate : Includes a sulfonyl group, enhancing electron-withdrawing effects .
Physicochemical Properties
Key Observations :
Key Observations :
- Electron-withdrawing groups (e.g., nitro) enhance antimycobacterial activity by targeting iron homeostasis pathways .
- The ethoxyphenoxy group’s bulkiness may hinder target binding compared to smaller substituents but could improve pharmacokinetic profiles.
Structural and Conformational Analysis
Biological Activity
Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant studies, mechanisms of action, and comparative analyses with similar compounds.
- Chemical Name : this compound
- CAS Number : 832740-43-9
- Molecular Weight : 276.29 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to affect both Gram-positive and Gram-negative bacteria, although its efficacy varies between these groups.
The compound's antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. This effect is particularly pronounced against Gram-positive bacteria, which possess a simpler cell wall structure compared to Gram-negative bacteria .
Comparative Efficacy
A study comparing various furan derivatives found that this compound demonstrated superior antibacterial activity against Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) significantly lower than those observed for many standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has also been investigated, revealing selective cytotoxicity towards certain cancer cell lines.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values indicating effective growth inhibition. For instance, HeLa cells displayed an IC50 of approximately 64 µg/mL, suggesting a potent anticancer effect .
The mechanism by which this compound induces cell death appears to involve the modulation of specific signaling pathways associated with apoptosis. This suggests that the compound may trigger programmed cell death in cancer cells while exhibiting lower toxicity towards normal cells .
Summary of Research Findings
| Biological Activity | Target Organisms | IC50/MIC Values | Comments |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC < 32 µg/mL | Effective against Gram-positive bacteria |
| Antimicrobial | Escherichia coli | MIC > 100 µg/mL | Less effective against Gram-negative bacteria |
| Anticancer | HeLa | IC50 = 64 µg/mL | Selective cytotoxicity observed |
| Anticancer | HepG2 | IC50 = 102.53 µg/mL | Moderate cytotoxicity |
Case Studies
- Antibacterial Activity : A study conducted on the antibacterial effects of various furan derivatives highlighted that this compound showed significant bacteriolytic activity against Staphylococcus aureus, causing membrane damage as evidenced by Sytox Green assays .
- Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of this compound on different cancer cell lines revealed its potential as a lead compound for developing new anticancer therapies due to its selective action against malignant cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2-ethoxyphenol and methyl 5-(halomethyl)furan-2-carboxylate under basic conditions (e.g., K₂CO₃ or NaOH in polar aprotic solvents like DMF or THF). Optimization involves controlling temperature (60–80°C), stoichiometric ratios (1:1.2 phenol:halide), and purification via column chromatography or recrystallization . For analogs, protecting group strategies (e.g., methyl ester formation) may stabilize intermediates during multi-step syntheses .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H NMR identifies substitution patterns (e.g., furan protons at δ 6.2–7.4 ppm, ethoxy groups at δ 1.3–1.5 ppm). ¹³C NMR confirms ester carbonyl (~165–170 ppm) and aromatic carbons .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~304.12).
- X-ray crystallography : Resolves bond angles and stereochemistry, as demonstrated for structurally similar furan derivatives .
Q. What are the common chemical reactions involving this compound, and how are products characterized?
- Methodology :
- Hydrolysis : React with aqueous NaOH to yield carboxylic acid derivatives, monitored by TLC or HPLC .
- Catalytic hydrogenation : Reduces the furan ring using Pd/C or Raney Ni, with product analysis via GC-MS .
- Electrophilic substitution : Bromination or nitration at the furan ring’s α-position, confirmed by NMR shifts .
Advanced Research Questions
Q. How can this compound be utilized in catalytic Diels-Alder reactions for synthesizing aromatic intermediates?
- Methodology : The compound acts as a diene precursor. Under Lewis acid catalysis (e.g., Sn-Beta or Zr-Beta zeolites), it reacts with ethylene to form benzoate derivatives. Optimize conditions (190°C, 6 h, 20 bar ethylene) and analyze selectivity via HPLC or GC:
| Catalyst | Conversion (%) | Selectivity (%) |
|---|---|---|
| Sn-Beta | 28 | 46 |
| Zr-Beta | 26 | 81 |
Q. How do substituents on the phenoxy moiety influence the compound’s reactivity and bioactivity?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with electron-withdrawing (e.g., Cl, NO₂) or electron-donating (e.g., NH₂, OMe) groups. Test antimicrobial activity via MIC assays against E. coli or S. aureus .
- Computational modeling : Use DFT calculations to correlate substituent effects with frontier molecular orbitals (HOMO/LUMO) and reaction kinetics .
Q. What mechanistic insights explain the compound’s stability under oxidative or photolytic conditions?
- Methodology :
- Oxidative stability : Expose to H₂O₂ or UV light and monitor degradation via LC-MS. The ethoxy group’s electron-donating nature enhances resistance compared to nitro-substituted analogs .
- Photolysis : Use UV-Vis spectroscopy to track λmax shifts, revealing π→π* transitions in the furan-phenoxy system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
